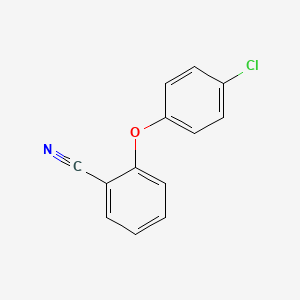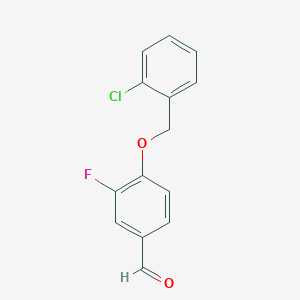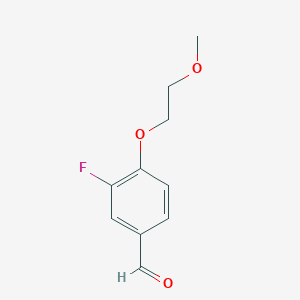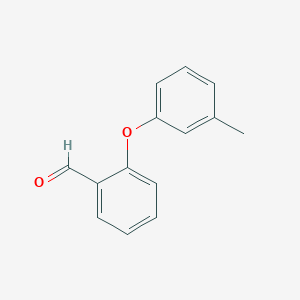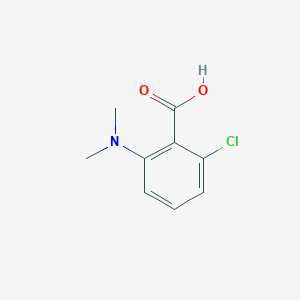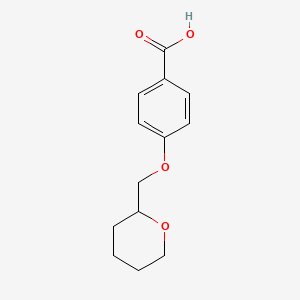
4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring attached to a benzoic acid moiety via a methoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydropyran and benzoic acid derivatives.
Reaction Steps: The process involves the formation of the methoxy group through a substitution reaction, followed by the attachment of the benzoic acid moiety.
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation to form derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: Reduction reactions can convert the benzoic acid to its corresponding alcohol or aldehyde.
Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Benzene-1,2,4-tricarboxylic acid.
Reduction Products: Benzyl alcohol or benzaldehyde.
Substitution Products: Various methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
4-((Tetrahydro-2H-pyran-2-yl)ethoxy)benzoic Acid: Similar structure with an ethoxy group instead of methoxy.
4-((Tetrahydro-2H-pyran-2-yl)propoxy)benzoic Acid: Similar structure with a propoxy group instead of methoxy.
4-((Tetrahydro-2H-pyran-2-yl)butoxy)benzoic Acid: Similar structure with a butoxy group instead of methoxy.
This comprehensive overview highlights the significance of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
4-(oxan-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGARNVXPLJRSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
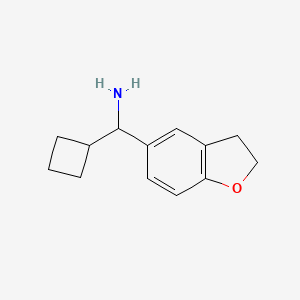
![1-[4-(Methylthio)phenyl]ethanol](/img/structure/B7808933.png)
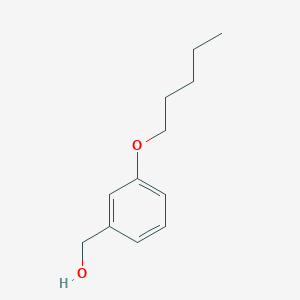
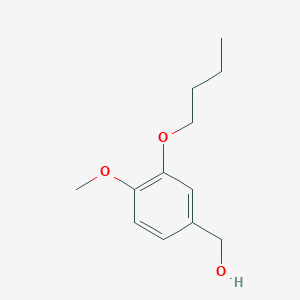
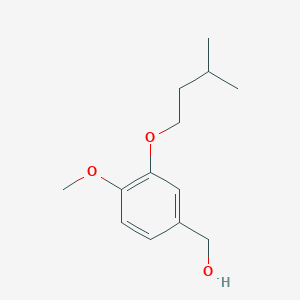
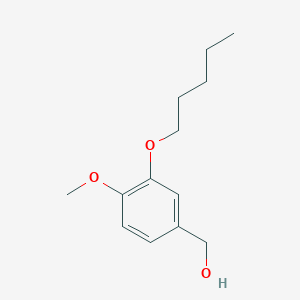
![N-[(2-chloro-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7808964.png)

![2-[(4-Bromophenyl)amino]acetonitrile](/img/structure/B7808980.png)
